Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is a chemical compound known for its chelating properties. It is commonly used in various industrial and scientific applications due to its ability to form stable complexes with metal ions. The compound’s chemical formula is C10H18N2Na2O6, and it is often utilized in fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate typically involves the reaction of ethylenediamine with glycine and sodium hydroxide. The process includes the following steps:
Reaction of Ethylenediamine with Glycine: Ethylenediamine reacts with glycine in the presence of sodium hydroxide to form the intermediate compound.
Hydroxyethylation: The intermediate compound undergoes hydroxyethylation to introduce the hydroxyethyl groups.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions such as copper, iron, and zinc.
Substitution: The compound can participate in substitution reactions where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like copper sulfate or ferric chloride in aqueous solutions.
Substitution: Requires reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Chelation: Metal complexes with enhanced stability and solubility.
Substitution: Derivatives with modified functional groups, potentially altering the compound’s properties.
Scientific Research Applications
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in analytical chemistry to sequester metal ions.
Biology: Employed in biochemical assays to stabilize metal-dependent enzymes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents
Mechanism of Action
The primary mechanism of action of disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate involves chelation, where the compound binds to metal ions through its nitrogen and oxygen atoms. This binding forms stable, water-soluble complexes, preventing the metal ions from participating in unwanted reactions. The molecular targets include metal ions such as copper, iron, and zinc, and the pathways involved are primarily related to metal ion sequestration and stabilization .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another chelating agent with similar properties but different structural features.
N-(2-Hydroxyethyl)ethylenediamine-N,N’,N’-triacetic acid: Known for its use in metal ion determination and complexation .
Uniqueness
Disodium di-N,N’-(2-hydroxyethyl)ethylenediaminediacetate is unique due to its specific combination of hydroxyethyl and ethylenediamine groups, which provide enhanced chelating efficiency and stability compared to other similar compounds. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various applications .
Biological Activity
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate, commonly referred to as HEDTA, is a chelating agent derived from ethylenediamine and acetic acid. Its biological activity is significant across various fields, including biochemistry, environmental science, and medicine. This article provides an extensive overview of HEDTA's biological activity, including its mechanisms, applications, and relevant case studies.
HEDTA functions primarily as a chelator, binding metal ions in biological systems. This property allows it to modulate metal ion availability, which is crucial for various biochemical processes. The chelation mechanism involves the formation of stable complexes with metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), and iron (Fe²⁺/Fe³⁺), impacting their bioavailability and reactivity.
Table 1: Key Properties of HEDTA
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₈ |
Molecular Weight | 306.28 g/mol |
Solubility | Soluble in water |
pH Range | Neutral (pH 6-8) |
1. Antimicrobial Activity
Research indicates that HEDTA exhibits antimicrobial properties by sequestering essential metal ions required for microbial growth. For instance, studies have shown that HEDTA enhances the efficacy of certain antibiotics against resistant bacterial strains by reducing the availability of metal ions that bacteria utilize for their metabolic processes .
2. Heavy Metal Detoxification
HEDTA has been employed in environmental remediation to detoxify heavy metals from contaminated soils and water bodies. Its ability to form stable complexes with heavy metals facilitates their removal from the environment, thereby reducing toxicity levels .
3. Biomedical Applications
In biomedical research, HEDTA is used in tissue culture as a chelating agent to prevent cell clumping by binding calcium ions that promote cell adhesion. Additionally, it has been investigated for its potential use in drug delivery systems where controlled release of metal-containing drugs is desired .
Case Study 1: Antimicrobial Efficacy Enhancement
A study conducted by Fässler et al. demonstrated that combining HEDTA with indole-3-acetic acid significantly improved sunflower growth while enhancing heavy metal uptake. The results showed that plants treated with this combination exhibited reduced stress levels and improved biomass compared to controls .
Case Study 2: Environmental Remediation
In a project focused on soil decontamination, HEDTA was applied to a site contaminated with lead and cadmium. The study revealed a significant reduction in metal concentration in the soil over a six-month period, demonstrating HEDTA's effectiveness as a remediation agent .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of HEDTA:
- Chelation Efficacy : HEDTA was found to effectively chelate iron and calcium ions at physiological pH, which is critical for its role in biological systems.
- Toxicity Profile : Toxicological assessments indicate that HEDTA has low acute toxicity levels in mammals, making it suitable for various applications without significant health risks .
- Bioavailability Impact : Research shows that HEDTA can influence the bioavailability of heavy metals in agricultural settings, potentially improving crop uptake while mitigating toxicity risks .
Properties
CAS No. |
74988-17-3 |
---|---|
Molecular Formula |
C10H18N2Na2O6 |
Molecular Weight |
308.24 g/mol |
IUPAC Name |
disodium;2-[2-[carboxylatomethyl(2-hydroxyethyl)amino]ethyl-(2-hydroxyethyl)amino]acetate |
InChI |
InChI=1S/C10H20N2O6.2Na/c13-5-3-11(7-9(15)16)1-2-12(4-6-14)8-10(17)18;;/h13-14H,1-8H2,(H,15,16)(H,17,18);;/q;2*+1/p-2 |
InChI Key |
CMKOOUVVCQPJJW-UHFFFAOYSA-L |
Canonical SMILES |
C(CN(CCO)CC(=O)[O-])N(CCO)CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.